2,7-Nonadiyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

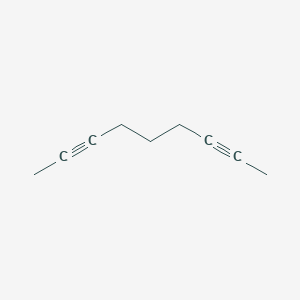

Structure

3D Structure

Properties

CAS No. |

31699-35-1 |

|---|---|

Molecular Formula |

C9H12 |

Molecular Weight |

120.19 g/mol |

IUPAC Name |

nona-2,7-diyne |

InChI |

InChI=1S/C9H12/c1-3-5-7-9-8-6-4-2/h7-9H2,1-2H3 |

InChI Key |

LTKSZLAHHLPXQC-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCCC#CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,7-Nonadiyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and relevant experimental protocols for 2,7-Nonadiyne. The information is intended to support research, development, and safety management in a laboratory setting.

Core Chemical Data

CAS Number: 31699-35-1

Molecular Formula: C₉H₁₂

Molecular Weight: 120.19 g/mol

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Density | 0.833 g/mL | [1] |

| Melting Point | 4 °C | [1] |

| Boiling Point | Not explicitly stated | |

| Molar Volume | 144.3 mL/mol | [1] |

| Refractive Index | 1.467 | [1] |

| Molecular Refractive Power | 40.06 mL/mol | [1] |

Safety and Handling Information

The safety data for this compound is critical for ensuring safe handling in a laboratory environment. The following tables outline the GHS hazard classifications and precautionary statements.

GHS Hazard Statements

| Code | Statement |

| H227 | Combustible liquid |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

GHS Pictograms

-

Flammable

-

Irritant

GHS Precautionary Statements

| Code | Statement |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

General Procedure for Mono-alkylation of Diynes

This procedure describes the mono-alkylation of a diyne, using 1,8-nonadiyne (B1581614) as a starting material, which can be adapted for similar compounds.

Materials:

-

Diyne (e.g., 1,8-nonadiyne)

-

Dry Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane

-

Hexamethylphosphoramide (HMPA)

-

Bromoalkane (e.g., 1-bromohexane)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

Methodology:

-

Dissolve the diyne (8.3–12.8 mmol) in dry THF (20–25 mL) in a flask under an inert atmosphere and cool to -78°C.

-

Add n-BuLi (2.5 M in hexane, 7.5–11.5 mmol) dropwise to the stirred solution, maintaining the temperature at -78°C.

-

After 45 minutes, add HMPA (3.0–5.0 mL) and the bromoalkane (7.7–11.5 mmol) dropwise, ensuring the temperature remains at -78°C.

-

Allow the reaction to stir for 24 hours.

-

Work up the reaction by pouring it into a large volume of water and extracting with diethyl ether (2 x 20 mL).

-

Wash the combined organic layers with brine (1 x 20 mL) and dry over MgSO₄.

-

Filter the solution and remove the solvent by rotary evaporation.

-

Purify the resulting mono-alkylated diyne by Kugel-Rohr distillation (60–100°C/3 mm Hg).

Synthesis of 2,8-Nonanedione from 1,8-Nonadiyne

This protocol details the mercury-catalyzed hydration of 1,8-nonadiyne to produce 2,8-nonanedione, a method that could potentially be adapted for other diynes.

Materials:

-

1,8-Nonadiyne

-

Methyl(triphenylphosphine)gold(I) catalyst

-

Sulfuric acid

-

Diethyl ether

-

Water

Methodology:

-

In a suitable flask, dissolve 1,8-nonadiyne in methanol.

-

Add the methyl(triphenylphosphine)gold(I) catalyst and sulfuric acid to the solution.

-

Heat the mixture to reflux (oil bath temperature of 70–75 °C) and stir for 2 hours. Monitor the reaction for the complete conversion of the starting material using gas chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a round-bottomed flask and remove most of the methanol using a rotary evaporator (30–40 °C, 20 mmHg).

-

Dilute the resulting viscous oil with water (70 mL) and diethyl ether (50 mL).

-

Stir the mixture for 5 minutes, then separate the aqueous layer.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers for further purification.

Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the handling and synthesis of this compound.

Caption: Logical flow of safety data for this compound.

Caption: General experimental workflow for diyne modification.

References

An In-depth Technical Guide to the Physical Properties of 2,7-Nonadiyne

This technical guide provides a detailed overview of the key physical properties of 2,7-Nonadiyne, specifically its density and refractive index. It is intended for researchers, scientists, and professionals in drug development who require precise data and an understanding of the methodologies used to obtain this information.

Core Physical Properties

This compound is an organic compound with the chemical formula C9H12. Its physical characteristics are crucial for its handling, characterization, and application in various chemical syntheses.

Quantitative Data

The known physical properties of this compound are summarized in the table below.

| Physical Property | Value | Units |

| Density | 0.833 | g/mL |

| Refractive Index | 1.467 | (unitless) |

Experimental Protocols

The determination of the physical properties of liquid organic compounds like this compound requires precise and standardized experimental procedures. The following sections detail the common methodologies used to measure density and refractive index.

Density Determination using a Pycnometer

Density is a fundamental physical property that represents the mass of a substance per unit volume. For liquids, a pycnometer, also known as a specific gravity bottle, is a highly accurate device for this measurement.[1] The method relies on determining the mass of a precise volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)[1][2]

-

Analytical balance (with a precision of at least ±0.0001 g)

-

Thermometer

-

Thermostatic bath (optional, for high precision)

-

Distilled water (as a reference liquid)

-

Acetone (for cleaning and drying)

Procedure:

-

Cleaning and Calibration: The pycnometer is thoroughly cleaned with a suitable solvent, such as acetone, and dried completely.[1] Its empty mass (m₀) is then accurately weighed on an analytical balance.

-

Reference Liquid Measurement: The pycnometer is filled with a reference liquid of a well-known density, typically distilled water. Care is taken to ensure no air bubbles are trapped inside. The stopper is inserted, and any excess liquid that emerges through the capillary is carefully wiped off.[1] The filled pycnometer is then weighed (m₁).

-

Sample Measurement: The pycnometer is emptied, cleaned, and dried again. It is then filled with this compound, and the same procedure of filling and weighing is followed to obtain the mass of the pycnometer filled with the sample (m₂).

-

Temperature Control: For the highest accuracy, all weighings should be performed at a constant, recorded temperature, as density is temperature-dependent.[3][4] A thermostatic bath can be used to maintain a consistent temperature.[5]

Calculation of Density: The density of the this compound (ρ_sample) is calculated using the following formula:

ρ_sample = [(m₂ - m₀) / (m₁ - m₀)] * ρ_water

where:

-

m₀ is the mass of the empty pycnometer.

-

m₁ is the mass of the pycnometer filled with water.

-

m₂ is the mass of the pycnometer filled with this compound.

-

ρ_water is the known density of water at the experimental temperature.

Refractive Index Measurement using an Abbe Refractometer

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and is often used to identify and assess the purity of liquid samples. The Abbe refractometer is a common instrument for this measurement.[6][7][8]

Apparatus:

-

Light source (often a sodium D-line lamp, λ = 589 nm)[6]

-

Dropper or Pasteur pipette

-

A suitable solvent (e.g., ethanol (B145695) or acetone) for cleaning

-

Soft lens paper

Procedure:

-

Instrument Calibration: The refractometer is calibrated using a standard of known refractive index.

-

Sample Application: A few drops of this compound are placed on the surface of the measuring prism using a dropper.[7] The illuminating prism is then closed and locked.

-

Measurement: The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus and exactly on the crosshairs of the reticle.[10]

-

Reading the Value: The refractive index value is then read directly from the instrument's scale.

-

Temperature Control: The refractive index is temperature-dependent, so the temperature of the prisms should be controlled, often by a circulating water bath, and the measurement temperature should be recorded.[11]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for determining the density and refractive index of this compound.

References

- 1. che.utah.edu [che.utah.edu]

- 2. fpharm.uniba.sk [fpharm.uniba.sk]

- 3. uoanbar.edu.iq [uoanbar.edu.iq]

- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 7. hinotek.com [hinotek.com]

- 8. Abbe refractometer - Wikipedia [en.wikipedia.org]

- 9. Abbe Refractometer – OPTIKAMICROSCOPES [optikamicroscopes.com]

- 10. youtube.com [youtube.com]

- 11. macro.lsu.edu [macro.lsu.edu]

A Technical Guide to 2,7-Nonadiyne: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,7-nonadiyne, a valuable chemical intermediate in various research and development applications. The document details its commercial availability from various suppliers, outlines a common synthetic protocol, and illustrates its utility in a representative chemical transformation.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity and available quantities can vary between suppliers. The following table summarizes the offerings from several key vendors.

| Supplier | Catalog Number | Purity | Available Quantities |

| BLD Pharm | 58739 | >97.0% | 1g, 5g |

| Glentham Life Sciences | GK0068 | ≥97.0% | 1g, 5g, 10g |

| Santa Cruz Biotechnology | sc-270830 | Not specified | 1g, 5g |

| TCI America | N0897 | >98.0% (GC) | 1g, 5g |

| Matrix Scientific | 098422 | Not specified | 1g, 5g, 10g |

| Anward | AW02008 | 97% | 1g, 5g, 25g |

| Key Organics | SP 00 231 | >97% | 1g, 5g, 10g, 25g |

| ChemScence | CS-0245084 | 97% | 1g, 5g, 10g, 25g, 100g, 250g |

| Fluorochem | 098422 | Not specified | 1g, 5g, 10g |

| abcr GmbH | AB158564 | Not specified | 1g, 5g |

Note: Availability and specifications are subject to change. Please consult the supplier's website for the most current information.

Synthesis of this compound: Experimental Protocol

A common method for the synthesis of this compound involves the alkylation of a terminal alkyne. A representative experimental protocol is detailed below.

Reaction: Alkylation of the dianion of 1,4-pentadiyne with methyl iodide.

Materials:

-

1,4-Pentadiyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of 1,4-pentadiyne in anhydrous THF is cooled to -78 °C in a dry, inert atmosphere (e.g., under argon or nitrogen).

-

Two equivalents of n-butyllithium in hexanes are added dropwise to the cooled solution, maintaining the temperature at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the dianion.

-

Two equivalents of methyl iodide are then added dropwise to the reaction mixture. The solution is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Applications and Representative Workflow

This compound is a versatile building block in organic synthesis. Its two terminal alkyne functionalities allow for a variety of chemical transformations, such as click chemistry reactions, polymerization, and the synthesis of complex molecular architectures. A common application is its use as a linker molecule. The following diagram illustrates a generalized workflow for a Sonogashira cross-coupling reaction using this compound.

Caption: Workflow for a Sonogashira cross-coupling reaction using this compound.

The following diagram illustrates the logical relationship in the synthesis of this compound from 1,4-pentadiyne.

Caption: Synthetic scheme for the preparation of this compound.

Reactivity of Internal Alkyne Groups in 2,7-Nonadiyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Nonadiyne is a symmetrical internal diyne that presents two reactive alkyne functionalities separated by a flexible methylene (B1212753) spacer. This unique structural arrangement imparts a versatile reactivity profile, making it a valuable building block in organic synthesis. The internal nature of the alkyne groups influences their reactivity in comparison to terminal alkynes, primarily due to steric hindrance and the absence of an acidic acetylenic proton. This guide provides a comprehensive overview of the reactivity of the internal alkyne groups in this compound, focusing on key reaction classes including hydrogenation, halogenation, hydration, cycloaddition, and cyclopolymerization. Detailed experimental protocols and quantitative data are presented to facilitate practical application in research and development.

Electrophilic Addition Reactions

The electron-rich triple bonds of this compound are susceptible to electrophilic attack. These reactions typically proceed via the formation of a vinyl cation intermediate.

Hydrogenation

The hydrogenation of this compound can be controlled to yield either the corresponding (Z,Z)-2,7-nonadiene, the fully saturated n-nonane, or a mixture of products depending on the catalyst and reaction conditions.

Partial Hydrogenation to (Z,Z)-2,7-Nonadiene:

Selective reduction to the cis-alkene is achieved using poisoned catalysts that are less active, preventing over-reduction to the alkane. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is a classic example.

Experimental Protocol: Partial Hydrogenation

A solution of this compound (1.0 g, 8.32 mmol) in methanol (B129727) (20 mL) is treated with Lindlar's catalyst (100 mg, 5% Pd). The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to afford (Z,Z)-2,7-nonadiene.

| Reaction | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |

| Partial Hydrogenation | Lindlar's Catalyst (5% Pd/CaCO₃, poisoned) | Methanol | 25 | 1 | 2-4 | >95 |

Full Hydrogenation to n-Nonane:

Complete reduction of both triple bonds to the corresponding alkane is achieved using more active catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Experimental Protocol: Full Hydrogenation

To a solution of this compound (1.0 g, 8.32 mmol) in ethanol (B145695) (25 mL), 10% palladium on carbon (50 mg) is added. The mixture is subjected to hydrogenation in a Parr apparatus at 50 psi of hydrogen pressure and stirred for 6 hours at room temperature. The catalyst is then filtered off, and the solvent is removed by distillation to yield n-nonane.

| Reaction | Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Time (h) | Yield (%) |

| Full Hydrogenation | 10% Pd/C | Ethanol | 25 | 50 | 6 | >99 |

Diagram of Hydrogenation Pathways

A Technical Guide to the Solubility of 2,7-Nonadiyne in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,7-Nonadiyne. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the predicted solubility based on the chemical properties of alkynes and outlines a comprehensive experimental protocol for its determination.

Predicted Solubility of this compound

This compound is a nine-carbon internal alkyne. As with other alkynes, it is a nonpolar molecule.[1] The general principle of "like dissolves like" governs the solubility of organic compounds, meaning nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds dissolve in polar solvents.[2] Therefore, this compound is expected to be readily soluble in a range of common organic solvents and insoluble in water.[1][3][4][5][6]

Alkynes are known to be soluble in most nonpolar organic solvents such as hexane (B92381) and diethyl ether.[3] They also exhibit solubility in organic solvents in general.[1][4][6] The solubility of alkynes in polar solvents is slight, and they are considered insoluble in water.[1][4][6] As the carbon chain length of an alkyne increases, its solubility in polar solvents is expected to decrease.[7]

Based on these principles, the expected solubility of this compound in common organic solvents is summarized in the table below.

| Solvent Class | Common Examples | Predicted Solubility of this compound | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | High | "Like dissolves like"; both this compound and these solvents are nonpolar.[2][3][7] |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | While these solvents have a dipole moment, they can often dissolve nonpolar compounds to a certain extent. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The presence of a hydroxyl group makes these solvents highly polar, reducing their ability to dissolve nonpolar alkynes. |

| Aqueous | Water | Insoluble | As a nonpolar organic molecule, this compound is hydrophobic and will not dissolve in the highly polar water.[1][3][4][5][6] |

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, toluene, acetone, ethanol)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Micropipettes

-

Vials with septa

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solute ensures that the solution becomes saturated.

-

Place the vial in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for several hours to allow the undissolved this compound to settle.

-

To ensure complete separation of the excess solute, centrifuge the vial at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully extract a known volume of the clear, saturated supernatant using a micropipette.

-

Dilute the extracted sample with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent (g/100mL) or moles of solute per liter of solvent (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Khan Academy [khanacademy.org]

- 3. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Get a detailed understanding of the Properties and Uses of Alkynes [unacademy.com]

- 6. Physical Properties of Alkynes: Key Concepts & Examples [vedantu.com]

- 7. orgosolver.com [orgosolver.com]

The Versatility of Dialkynes: A Technical Guide to their Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Dialkynes, organic compounds containing two carbon-carbon triple bonds, have emerged as powerful and versatile building blocks in modern organic chemistry. Their unique linear geometry and high reactivity make them indispensable tools in a wide array of applications, from the synthesis of complex macrocycles and polymers to the development of novel therapeutics and advanced materials. This technical guide provides an in-depth exploration of the core applications of dialkynes, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Cycloaddition Reactions: The Gateway to Molecular Complexity

Dialkynes are key players in cycloaddition reactions, enabling the construction of intricate cyclic and heterocyclic scaffolds. The strategic placement of two alkyne moieties within a single molecule allows for double cycloaddition events, facilitating macrocyclization and the synthesis of topologically complex structures.

One of the most significant applications of dialkynes is in the realm of "click chemistry," particularly the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This bioorthogonal reaction has revolutionized chemical biology and drug discovery by allowing for the efficient and specific labeling of biomolecules in their native environment. Strained dialkynes, such as derivatives of dibenzocyclooctyne (DIBO), react rapidly with azides without the need for a toxic copper catalyst, making them ideal for in vivo applications.[2]

The use of dialkynes in double strain-promoted macrocyclization has been instrumental in the development of "stapled peptides." These are short peptides locked into their bioactive α-helical conformation by a synthetic brace, which enhances their metabolic stability and cell permeability. This technique has been successfully applied to inhibit challenging protein-protein interactions, such as the p53-MDM2 interaction, which is a key target in cancer therapy.[3][4]

Beyond SPAAC, dialkynes participate in a range of other cycloaddition reactions, including the thermally initiated Huisgen 1,3-dipolar cycloaddition and metal-catalyzed variants like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). These catalyzed reactions offer excellent control over the regioselectivity of the resulting triazole products.

Quantitative Data for Dialkyne Cycloaddition Reactions

| Reaction Type | Dialkyne Substrate | Azide Substrate | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Yield (%) | Reference |

| SPAAC | Bicyclononyne (BCN) derivative | Benzyl azide | 1824 | - | [5] |

| SPAAC | 4-Dibenzocyclooctynol (DIBO) | Azido-containing monosaccharide | - | High | [2] |

| Double Strain-Promoted Stapling | Substituted Sondheimer dialkyne | p53-based diazido peptide | - | 22-39 | [3] |

Experimental Protocol: Double Strain-Promoted Stapling of a p53-based Peptide

This protocol is adapted from the work of Walensky and coworkers for the synthesis of functionalized stapled peptides targeting the p53-MDM2 interaction.[3]

Materials:

-

p53-based diazido peptide (e.g., synthesized by solid-phase peptide synthesis with incorporation of azido-functionalized amino acids)

-

Substituted Sondheimer dialkyne derivative

-

N,N-Dimethylformamide (DMF), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

Preparative and analytical HPLC system

-

Mass spectrometer

Procedure:

-

Dissolve the diazido peptide in DMF to a final concentration of 1 mM.

-

Add a 1.1 molar equivalent of the substituted Sondheimer dialkyne derivative to the peptide solution.

-

Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by analytical HPLC-MS.

-

Upon completion, dilute the reaction mixture with 50% aqueous acetonitrile (B52724) containing 0.1% TFA.

-

Purify the stapled peptide by preparative reverse-phase HPLC using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

-

Collect the fractions containing the desired product and lyophilize to obtain the pure stapled peptide.

-

Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

Polymer Chemistry: Building Functional Macromolecules

Dialkynes are valuable monomers for the synthesis of a diverse range of polymers with unique properties and applications in materials science and electronics. The presence of two polymerizable groups allows for the formation of linear, cross-linked, and hyperbranched polymers.

Azide-Alkyne "Click" Polymerization: This method utilizes the highly efficient CuAAC reaction to create polytriazoles. The polymerization of diazides and dialkynes proceeds with high yields and allows for the incorporation of a wide variety of functional groups, leading to materials with tunable properties.

Thiol-yne Polymerization: This radical-mediated reaction involves the addition of a dithiol to a dialkyne.[6][7][8] It is a versatile and efficient method for creating cross-linked polymer networks and hyperbranched polymers. The reaction can be initiated by UV light or thermal initiators and proceeds rapidly under mild conditions.[9] These polymers often exhibit high refractive indices and are promising for optical applications.[6]

Glaser-Hay Coupling: This oxidative homocoupling of terminal alkynes, catalyzed by a copper-amine complex, is a classical method for synthesizing poly(diacetylene)s.[1][10][11][12] These conjugated polymers possess interesting electronic and optical properties.

Quantitative Data for Dialkyne Polymerization

| Polymerization Method | Dialkyne Monomer | Comonomer | Molecular Weight (Mw) [kDa] | Polydispersity Index (PDI) | Yield (%) | Reference |

| Thiol-Michael Polyaddition | Isosorbide-based dialkyne | 1,4-Butanedithiol | 8.2 - 9.2 | 1.29 - 1.51 | - | [13] |

| Ultrafast Thiol-yne Polymerization | Electron-deficient/rich dual alkyne | 1,6-Hexanedithiol | 13.3 - 167.3 | - | 71-99 | [10] |

| Liquid-State Polymerization | 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) | - | - | - | - | [14][15] |

Experimental Protocol: Photo-initiated Thiol-yne Click Polymerization

This protocol provides a general procedure for the synthesis of a cross-linked polymer network from a dialkyne and a dithiol.

Materials:

-

Dialkyne monomer

-

Dithiol monomer (e.g., 1,4-benzenedithiol)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Anhydrous, degassed solvent (e.g., tetrahydrofuran, THF)

-

UV lamp (365 nm)

-

Schlenk flask or similar reaction vessel

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dialkyne monomer and a stoichiometric equivalent of the dithiol monomer in the chosen solvent.

-

Add a catalytic amount of the photoinitiator (typically 0.1-1 mol% relative to the functional groups).

-

Ensure the solution is thoroughly mixed.

-

Expose the reaction mixture to UV irradiation (365 nm) at room temperature. The polymerization is often rapid, and a gel will form.

-

Continue the irradiation for a set period (e.g., 10-60 minutes) to ensure complete conversion.

-

After polymerization, the resulting polymer network can be swollen in a suitable solvent to remove any unreacted monomers and initiator.

-

Dry the polymer network under vacuum to obtain the final material.

Synthesis of Complex Molecules and Natural Products

The rigidity and defined geometry of the dialkyne unit make it a valuable component in the total synthesis of complex natural products and other architecturally challenging molecules. Intramolecular reactions of dialkynes are particularly powerful for the construction of macrocyclic and polycyclic systems.

Intramolecular Cycloadditions: Dialkynes can undergo intramolecular [4+2] (Diels-Alder) or [3+2] cycloaddition reactions to form fused ring systems.[5][16][17] These reactions can be highly stereoselective and provide efficient routes to complex core structures found in many natural products.

Glaser Coupling for Macrocyclization: The intramolecular Glaser coupling of a terminal dialkyne is a widely used strategy for the synthesis of macrocyclic polyynes, which are key structural motifs in a variety of natural products.

Visualizations of Key Pathways and Workflows

To further illustrate the applications of dialkynes, the following diagrams, generated using the Graphviz DOT language, depict a key signaling pathway targeted by dialkyne-derived molecules and a typical experimental workflow.

Caption: The p53-MDM2 signaling pathway and its inhibition by a dialkyne-stapled peptide.

Caption: Experimental workflow for the synthesis of a dialkyne-stapled peptide.

Conclusion

Dialkynes are a class of compounds with immense potential in organic chemistry. Their utility in cycloaddition reactions, polymer synthesis, and the construction of complex molecules has solidified their importance in both academic research and industrial applications. The continued development of new dialkyne reagents and novel reaction methodologies promises to further expand their role in addressing challenges in medicine, materials science, and beyond. This guide serves as a foundational resource for researchers and professionals seeking to harness the power of dialkynes in their own synthetic endeavors.

References

- 1. synarchive.com [synarchive.com]

- 2. Glaser coupling - Wikipedia [en.wikipedia.org]

- 3. Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. d-nb.info [d-nb.info]

- 7. Thiol-yne reaction - Wikipedia [en.wikipedia.org]

- 8. aquila.usm.edu [aquila.usm.edu]

- 9. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for 2,7-Nonadiyne in Azide-Alkyne Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,7-Nonadiyne in Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for forming stable triazole linkages. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.

This compound is a linear C9 hydrocarbon featuring terminal alkyne groups at both ends of the molecule (CAS RN: 31699-35-1)[1][2]. Its bifunctional nature makes it a valuable building block for various applications in azide-alkyne click chemistry, including use as a crosslinker, a monomer for step-growth polymerization, and a linker for surface modification. The terminal alkynes readily participate in CuAAC reactions with molecules containing one or more azide (B81097) functionalities.

Key Applications of this compound

Crosslinking Agent

Due to its two terminal alkyne groups, this compound can act as a homobifunctional crosslinker to connect two azide-containing molecules. This is particularly useful in the development of hydrogels, antibody-drug conjugates (ADCs), and for stabilizing biological complexes. The length of the seven-carbon chain provides a defined spatial separation between the conjugated molecules.

Monomer for Step-Growth Polymerization

When reacted with diazide monomers, this compound can undergo step-growth polymerization to form polytriazoles[3][4]. These polymers can be designed to have specific properties and functionalities based on the choice of the diazide comonomer, leading to applications in drug delivery, coatings, and advanced materials.

Surface Modification and Bioconjugation

This compound can be employed to functionalize surfaces for subsequent bioconjugation. One alkyne can be used to anchor the molecule to a surface, leaving the other terminal alkyne available for the "clicking" of azide-modified biomolecules, such as peptides, proteins, or nucleic acids[5][6][7]. This approach is valuable for the development of biosensors, microarrays, and targeted drug delivery systems.

Experimental Protocols

While specific quantitative data for reactions involving this compound is not extensively available in published literature, the following protocols for terminal diynes can be adapted and optimized.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction, which can be adapted for crosslinking or bioconjugation applications using this compound.

Materials:

-

This compound

-

Azide-containing molecule(s)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I) and protect biomolecules)

-

Appropriate solvent (e.g., water, DMSO, t-BuOH/H₂O mixture)

-

Phosphate buffer (pH 7)

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare a stock solution of the azide-containing molecule in an appropriate solvent.

-

Prepare a 100 mM stock solution of copper(II) sulfate in water.

-

Prepare a 1 M stock solution of sodium ascorbate in water (freshly prepared).

-

If using, prepare a 100 mM stock solution of THPTA in water.

-

-

Reaction Setup (for a 1 mL total volume):

-

In a reaction vessel, add the azide-containing molecule to the desired final concentration in the chosen buffer or solvent system.

-

Add this compound to the reaction mixture. The molar ratio of this compound to the azide will depend on the desired outcome (e.g., 1:2 for complete crosslinking).

-

If using a ligand, add THPTA to a final concentration of 1-5 mM.

-

Add copper(II) sulfate to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

-

-

Reaction and Monitoring:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as TLC, LC-MS, or NMR spectroscopy.

-

-

Purification:

-

The purification method will depend on the nature of the product. Common methods include precipitation, dialysis (for biomolecules), or column chromatography.

-

Quantitative Data for a Representative CuAAC Reaction (using a different alkyne):

| Reactant A (Alkyne) | Reactant B (Azide) | Catalyst | Ligand | Solvent | Time (h) | Yield (%) | Reference |

| Propargyl Alcohol | Benzyl Azide | CuSO₄ | None | t-BuOH/H₂O | 24 | >95 | Generic Protocol |

| Alkyne-modified Protein | Azide-Fluor 545 | CuSO₄ | THPTA | Aqueous Buffer | 1-2 | High | [5] |

Protocol for Step-Growth Polymerization of this compound with a Diazide Monomer

This protocol outlines the synthesis of a polytriazole via a CuAAC step-growth polymerization.

Materials:

-

This compound

-

A diazide monomer (e.g., 1,4-diazidobutane)

-

Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

-

Anhydrous, deoxygenated solvent (e.g., DMF, DMSO)

Procedure:

-

Monomer Preparation:

-

Ensure both this compound and the diazide monomer are pure and dry.

-

-

Polymerization:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve equimolar amounts of this compound and the diazide monomer in the anhydrous solvent.

-

In a separate flask, prepare the catalyst solution by dissolving CuBr and PMDETA (in a 1:1 molar ratio) in the same solvent. The catalyst loading is typically 1-5 mol% with respect to the monomers.

-

Add the catalyst solution to the monomer solution with stirring.

-

Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for 24-48 hours.

-

-

Monitoring and Termination:

-

The progress of the polymerization can be monitored by GPC to observe the increase in molecular weight.

-

To terminate the reaction, cool the mixture to room temperature and expose it to air.

-

-

Purification:

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, water).

-

Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

-

Representative Quantitative Data for Polytriazole Synthesis (using different diynes/diazides):

| Diyne Monomer | Diazide Monomer | Catalyst System | Solvent | Time (h) | Mw ( g/mol ) | PDI | Yield (%) | Reference |

| Various aromatic diynes | Various aromatic diazides | [Cu(Im12)2][CuBr2] | THF | 4 | up to 32,000 | - | up to 94 | [5] |

| sym-dibenzo-1,5-cyclooctadiene-3,7-diyne | Various bis-azides | None (Strain-promoted) | - | - | >600,000 | - | - | [1] |

Visualizations

References

- 1. This compound [stenutz.eu]

- 2. chemspider.com [chemspider.com]

- 3. Step-growth polymerization - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. Surface Functionalization of Exosomes Using Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Surface functionalization of exosomes using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Click chemistry as a route to surface functionalization of polymer particles dispersed in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. lumiprobe.com [lumiprobe.com]

Application Notes & Protocols: 2,7-Nonadiyne for Polymer Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the use of 2,7-nonadiyne as a monomer in polymer synthesis. It covers two primary polymerization methodologies: copper-catalyzed oxidative coupling and metathesis cyclopolymerization. Included are step-by-step protocols, tables of monomer and polymer properties, and potential applications for the resulting polydiyne materials.

Introduction to this compound

This compound is an α,ω-diyne monomer that serves as a valuable building block for the synthesis of conjugated polymers. The presence of two terminal alkyne groups allows for polymerization through various mechanisms, leading to polymers with rigid, rod-like backbones containing conjugated enyne fragments. These materials, known as polydiacetylenes (PDAs) or poly(diyne)s, are of significant interest for their unique electronic, optical, and thermal properties, making them candidates for advanced applications in materials science.

The primary methods for polymerizing terminal diynes like this compound are:

-

Oxidative Coupling Polymerization (e.g., Glaser-Hay Coupling): This method involves the use of a copper catalyst and an oxidant (typically air or oxygen) to couple the terminal alkyne groups, forming a linear conjugated polymer.

-

Metathesis Cyclopolymerization: Utilizing transition-metal catalysts, such as Grubbs-type ruthenium catalysts, this method proceeds via an olefin metathesis cascade to form a polymer backbone containing cyclic repeating units. This has been demonstrated for similar 1,8-nonadiyne (B1581614) derivatives.

The choice of polymerization technique dictates the final polymer architecture and its corresponding properties.

Monomer: this compound Properties and Synthesis

2.1. Synthesis Overview this compound can be synthesized via standard organic chemistry techniques. A common approach involves the alkylation of acetylene. For instance, the reaction of sodio-propargylide (from propargyl bromide and sodium amide) with 1,3-dibromopropane (B121459) would yield the target molecule. Purification is typically achieved by distillation.

2.2. Monomer Properties A summary of the physical and chemical properties of this compound is provided below.

| Property | Value |

| IUPAC Name | Nona-2,7-diyne |

| Molecular Formula | C₉H₁₂ |

| Molecular Weight | 120.19 g/mol |

| Appearance | Colorless liquid (typical) |

| Boiling Point | ~150-152 °C (estimated) |

| Density | ~0.8 g/cm³ (estimated) |

| Key Spectral Features | ¹H NMR: Resonances for terminal alkyne protons (C≡C-H) and methylene (B1212753) protons. IR: Characteristic C≡C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹). |

Polymerization Protocols

The following section provides detailed protocols for the polymerization of this compound.

. . .

Protocol 1: Oxidative Coupling Polymerization (Glaser-Hay Method)

This protocol utilizes a copper(I) catalyst with a chelating amine ligand, N,N,N',N'-tetramethylethylenediamine (TMEDA), and uses oxygen from the air as the oxidant.[1][2] This method is advantageous due to the use of an inexpensive and non-toxic copper catalyst.[3]

Materials:

-

This compound (monomer)

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA)

-

High-purity solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Methanol (B129727) (for precipitation)

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Setup: Assemble a two-neck round-bottom flask equipped with a magnetic stir bar and a condenser. The system should be open to the air (or have an oxygen balloon attached) to provide the oxidant.

-

Catalyst Preparation: In the flask, dissolve CuCl (0.05 eq) and TMEDA (1.2 eq) in the chosen solvent (e.g., DCM, 20 mL). Stir until a homogenous solution is formed. The TMEDA ligand helps to solubilize the copper salt.[2]

-

Monomer Addition: Prepare a solution of this compound (1.0 eq) in the same solvent (5 mL). Add this solution dropwise to the stirring catalyst mixture over 10-15 minutes at room temperature.

-

Polymerization: Allow the reaction to stir vigorously at room temperature for 12-24 hours. A color change and/or the formation of a precipitate may be observed as the polymer forms.

-

Work-up and Purification:

-

Pour the reaction mixture into a large excess of stirring methanol (~200 mL) to precipitate the polymer.

-

Collect the solid polymer by vacuum filtration.

-

Wash the polymer thoroughly with fresh methanol to remove any residual catalyst and unreacted monomer.

-

Dry the resulting polymer under vacuum to a constant weight.

-

Protocol 2: Metathesis Cyclopolymerization

This protocol is based on procedures developed for 1,8-nonadiyne derivatives, which undergo cyclopolymerization (CP) to form polymers containing seven-membered rings using Grubbs-type catalysts.[4] The third-generation Grubbs catalyst (G3) is often preferred for achieving controlled, living polymerizations.

Materials:

-

This compound (monomer)

-

Grubbs 3rd Generation Catalyst (G3)

-

Anhydrous, deoxygenated solvent (e.g., Dichloromethane or Toluene)

-

Ethyl vinyl ether (quenching agent)

-

Methanol (for precipitation)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Setup: All glassware must be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). All solvents and reagents must be anhydrous and deoxygenated.

-

Monomer Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of this compound in the chosen solvent. A typical monomer concentration is 0.1 M.

-

Catalyst Preparation: Prepare a stock solution of the Grubbs G3 catalyst in the same solvent. The monomer-to-catalyst ratio ([M]/[C]) will determine the target degree of polymerization (e.g., [M]/[C] = 50 for a target of 50 repeat units).

-

Polymerization:

-

Transfer the monomer solution to a reaction vessel equipped with a stir bar.

-

Rapidly inject the required volume of the catalyst solution into the stirring monomer solution at the desired temperature (e.g., 0 °C to room temperature). Lower temperatures can help stabilize the propagating carbene.

-

Allow the reaction to proceed for 1-4 hours. The solution may become more viscous as the polymer forms.

-

-

Termination and Purification:

-

Quench the polymerization by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

-

Remove the vessel from the inert atmosphere and precipitate the polymer by pouring the solution into a large volume of stirring methanol.

-

Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.

-

References

- 1. Synthesis of Functional Polyacetylenes via Cyclopolymerization of Diyne Monomers with Grubbs-type Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Polymerization of 2,7-Nonadiyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polymerization of alkynes and their derivatives is a burgeoning field in materials science, offering a pathway to conjugated polymers with unique electronic, optical, and mechanical properties. These materials are of significant interest for applications in organic electronics, sensor technology, and as scaffolds in drug delivery systems. This document provides a detailed experimental protocol for the polymerization of 2,7-nonadiyne, a linear α,ω-diyne, through metathesis cyclopolymerization. The resulting polymer, poly(this compound), is a conjugated polymer with potential applications derived from its unique structure.

The protocol described herein is based on established methods for the polymerization of similar diynes, utilizing a molybdenum-based catalyst system.[1] While numerous catalytic systems exist for alkyne polymerization, including both metal-based and metal-free options, transition metal catalysts are well-developed for this class of reaction.[2][3]

Data Presentation

Table 1: Optimized Reaction Conditions for Metathesis Cyclopolymerization of Diyne Monomers

| Parameter | Condition | Reference |

| Catalyst System | MoCl₅/(n-Bu)₄Sn | [1] |

| Monomer Concentration | 0.1 - 0.5 M | Inferred |

| Catalyst Loading | 1 - 5 mol% | [1] |

| Solvent | 1,2-Dichloroethane (B1671644) | [1] |

| Temperature | 60 °C | [1] |

| Reaction Time | 12 hours | [1] |

Table 2: Expected Polymer Characteristics for Poly(diynes)

| Property | Expected Value | Analytical Method | Reference |

| Molecular Weight (Mw) | Up to 210,000 g/mol | Size Exclusion Chromatography (SEC) | [1] |

| Polydispersity Index (PDI) | 1.5 - 3.0 | Size Exclusion Chromatography (SEC) | [4] |

| Solubility | Soluble in common organic solvents (e.g., THF, CHCl₃, Toluene) | Visual Inspection | [1] |

| Thermal Stability | Stable up to 250 °C | Thermogravimetric Analysis (TGA) | [5] |

Experimental Protocols

Materials and Reagents

-

This compound (monomer)

-

Molybdenum(V) chloride (MoCl₅) (catalyst)

-

Tetrabutyltin ((n-Bu)₄Sn) (co-catalyst)

-

1,2-Dichloroethane (solvent), anhydrous

-

Methanol (B129727) (for precipitation)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (Schlenk line, flasks, syringes, etc.)

Experimental Procedure

1. Monomer and Solvent Purification:

-

This compound should be distilled under reduced pressure prior to use to remove any inhibitors or impurities.

-

1,2-Dichloroethane should be dried over a suitable drying agent (e.g., calcium hydride) and distilled under an inert atmosphere.

2. Catalyst Preparation:

-

Caution: MoCl₅ is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Prepare a stock solution of MoCl₅ in 1,2-dichloroethane (e.g., 0.1 M).

-

Prepare a stock solution of (n-Bu)₄Sn in 1,2-dichloroethane (e.g., 0.1 M).

3. Polymerization of this compound:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified this compound in anhydrous 1,2-dichloroethane to the desired concentration (e.g., 0.2 M).

-

Degas the monomer solution by three freeze-pump-thaw cycles.

-

Under a positive pressure of argon or nitrogen, add the (n-Bu)₄Sn solution to the monomer solution via syringe.

-

Initiate the polymerization by adding the MoCl₅ solution to the reaction mixture. The molar ratio of monomer to catalyst should be carefully controlled (e.g., 100:1).

-

Place the reaction flask in a preheated oil bath at 60 °C and stir for 12 hours.

4. Polymer Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh methanol to remove any residual monomer and catalyst.

-

Dry the polymer under vacuum to a constant weight.

5. Polymer Characterization:

-

The structure of the resulting poly(this compound) can be confirmed using various spectroscopic techniques:

-

The molecular weight and polydispersity index of the polymer can be determined by Size Exclusion Chromatography (SEC) using a suitable solvent as the mobile phase.[4]

Mandatory Visualization

Caption: Experimental workflow for the polymerization of this compound.

Caption: Proposed repeating unit of poly(this compound).

References

- 1. Functional polydiynes prepared by metathesis cyclopolymerization of 1,7-dihalogen-1,6-heptadiyne derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. DSpace at KIST: SYNTHESIS AND CHARACTERIZATION OF NOVEL SIDE-CHAIN NONLINEAR-OPTICAL POLYMERS BASED ON POLY(1,6-HEPTADIYNE) DERIVATIVES [pubs.kist.re.kr]

Application Notes and Protocols: 2,7-Nonadiyne in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,7-Nonadiyne and its Potential Applications

This compound is an α,ω-diyne, a linear hydrocarbon chain with terminal triple bonds. This structure offers two reactive sites for polymerization and crosslinking reactions, making it a potentially valuable monomer in materials science. The resulting materials, featuring a conjugated polydiyne backbone, are expected to exhibit interesting optical, electronic, and mechanical properties.

Potential Applications:

-

Polymer Synthesis: this compound can be polymerized to form linear or crosslinked polydiyne networks. These polymers can be explored for applications in organic electronics, sensors, and as precursors to carbon-rich materials.

-

Crosslinking Agent: The bifunctional nature of this compound allows it to act as a crosslinking agent for various polymers, potentially enhancing their mechanical strength, thermal stability, and solvent resistance.

-

Thin Films and Coatings: Solutions of poly(this compound) could be processed to form thin films and coatings with potential applications in protective layers, electronic devices, and sensor technologies.

Polymer Synthesis from this compound via Oxidative Coupling

The polymerization of terminal diynes can be achieved through oxidative coupling reactions, such as the Glaser-Hay coupling, which forms a 1,3-diyne linkage between monomer units.[1][2]

Logical Relationship: Glaser-Hay Polymerization

Caption: Glaser-Hay polymerization of a terminal diyne.

Experimental Protocol: Solution-Phase Polymerization of this compound (Representative Protocol)

This protocol is adapted from general procedures for the Glaser-Hay coupling of terminal alkynes.[2][3]

Materials:

-

This compound

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Acetone (B3395972) (or other suitable solvent)

-

Nitrogen or Argon gas supply

-

Schlenk flask and other standard glassware

Procedure:

-

In a Schlenk flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 g, 8.32 mmol) in acetone (20 mL).

-

In a separate flask, prepare the catalyst solution by dissolving CuCl (0.082 g, 0.83 mmol) and TMEDA (0.097 g, 0.83 mmol) in acetone (10 mL).

-

Add the catalyst solution to the monomer solution with vigorous stirring.

-

Bubble air or oxygen through the reaction mixture at a controlled rate. The reaction is typically exothermic.

-

Continue stirring at room temperature for 24 hours. The progress of the polymerization can be monitored by the disappearance of the terminal alkyne peak in IR spectroscopy.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (200 mL).

-

Filter the precipitate, wash thoroughly with methanol to remove any unreacted monomer and catalyst residues.

-

Dry the resulting polymer under vacuum at 40 °C to a constant weight.

Characterization: The resulting poly(this compound) can be characterized by:

-

FTIR Spectroscopy: To confirm the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the formation of the diyne linkage.

-

NMR Spectroscopy: To analyze the polymer structure.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the soluble fraction.

This compound as a Crosslinking Agent

This compound can be used to create a network structure within a pre-existing polymer matrix, thereby improving its thermomechanical properties. This is particularly applicable to polymers that can react with the terminal alkyne groups, such as those containing vinyl groups, through processes like thermal or radical-initiated crosslinking.

Experimental Workflow: Crosslinking of a Vinyl Polymer

Caption: Workflow for crosslinking a vinyl polymer with a diyne.

Experimental Protocol: Crosslinking of Polybutadiene (B167195) with this compound (Representative Protocol)

This protocol is a hypothetical adaptation based on general principles of peroxide-initiated crosslinking of elastomers.[4]

Materials:

-

Polybutadiene (or other vinyl-containing polymer)

-

This compound

-

Dicumyl peroxide (DCP)

-

Two-roll mill or internal mixer

-

Compression molding press

Procedure:

-

On a two-roll mill at a temperature that ensures the polymer is in a molten state (e.g., 120 °C for polybutadiene), masticate the polybutadiene until a smooth sheet is formed.

-

Add the desired amount of this compound (e.g., 2 parts per hundred rubber, phr) and DCP (e.g., 1 phr) to the polymer and continue milling until a homogeneous mixture is obtained.

-

Sheet out the compounded rubber and allow it to cool to room temperature.

-

Place a known amount of the compound into a mold and preheat in a compression molding press at a temperature that activates the peroxide (e.g., 160 °C).

-

Apply pressure to the mold and cure for a predetermined time (e.g., 20 minutes) to allow for crosslinking to occur.

-

Cool the mold under pressure before demolding the crosslinked polymer sheet.

Characterization:

-

Gel Content and Swelling Ratio: Determine the extent of crosslinking by measuring the insoluble fraction in a good solvent (e.g., toluene) according to ASTM D2765.[5]

-

Mechanical Properties: Evaluate tensile strength, elongation at break, and modulus using a universal testing machine according to ASTM D412.[6]

-

Thermal Properties: Analyze the glass transition temperature (Tg) and thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[7][8]

Preparation of Poly(this compound) Thin Films

Thin films of the synthesized polymer can be prepared by solution-based techniques like spin coating, allowing for the fabrication of uniform coatings on various substrates.

Experimental Workflow: Spin Coating of Polydiyne Thin Film

Caption: Workflow for preparing a polydiyne thin film via spin coating.

Experimental Protocol: Spin Coating of Poly(this compound) (Representative Protocol)

Materials:

-

Synthesized Poly(this compound)

-

Chloroform (B151607) (or other suitable solvent)

-

Substrates (e.g., silicon wafers, glass slides)

-

Spin coater

-

Piranha solution (for substrate cleaning - Caution: extremely corrosive ) or other appropriate cleaning agents.

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrates. For silicon wafers, a piranha etch followed by rinsing with deionized water and drying with nitrogen is effective. For glass slides, sonication in a series of solvents (e.g., acetone, isopropanol) followed by drying is recommended.

-

Polymer Solution Preparation: Dissolve the synthesized poly(this compound) in chloroform to a desired concentration (e.g., 10 mg/mL). The solution may need to be filtered through a syringe filter (e.g., 0.2 µm) to remove any particulate matter.

-

Spin Coating:

-

Place the cleaned substrate on the chuck of the spin coater and secure it using the vacuum.

-

Dispense a small amount of the polymer solution onto the center of the substrate.[9]

-

Start the spin coater. A typical two-step program might be:

-

Step 1: 500 rpm for 10 seconds (to spread the solution).

-

Step 2: 3000 rpm for 60 seconds (to thin the film to the desired thickness).

-

-

-

Annealing: Transfer the coated substrate to a hotplate and anneal at a temperature below the polymer's decomposition temperature (e.g., 80 °C) for a specified time (e.g., 10 minutes) to remove residual solvent and improve film adhesion.

Characterization:

-

Film Thickness: Measure using ellipsometry or a profilometer.

-

Surface Morphology: Characterize using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).[10]

-

Optical Properties: Analyze using UV-Vis spectroscopy to determine the absorption characteristics of the conjugated polymer film.[2][11]

-

Spectroscopic Analysis: Use Raman spectroscopy to confirm the chemical structure of the polymer film. For polydiacetylenes, characteristic peaks for the diyne linkages are expected.[12][13]

Quantitative Data Summary (Representative Data for Polydiacetylenes and Graphdiyne)

Since specific data for poly(this compound) is unavailable, the following tables provide representative mechanical and thermal properties of related polydiyne materials to serve as a benchmark for potential performance.

Table 1: Representative Mechanical Properties of Polydiyne-based Materials

| Property | Material | Value | Reference |

| Young's Modulus | Polydiacetylene (PDA) Thin Film | Varies with phase (monomer, blue, red) | [12] |

| Young's Modulus | Graphdiyne | 375 GPa | |

| Tensile Strength | Polydiacetylene Composite Fibers | ~155 kPa (for a specific composite) | [7] |

| Shear Stress Sensitivity | Polydiacetylene Langmuir Films | On the order of kPa | [13] |

Table 2: Representative Thermal Properties of Polydiyne-based Materials

| Property | Material | Observation | Reference |

| Thermal Stability | Crosslinked Polyisoprene | Enhanced stability compared to non-crosslinked | [3] |

| Thermal Stability | Crosslinked Polychloroprene | Decreased stability compared to non-crosslinked | [3] |

| Thermal Decomposition | Poly(vinyl alcohol) Crosslinked Film | Increased thermal stability and slower decomposition rate | [14] |

Note on Thermal Analysis: The thermal stability of crosslinked polymers is complex and depends on the specific polymer and crosslinking chemistry. For thermosets, DSC can be used to measure the glass transition temperature (Tg) and curing exotherms, while TGA is used to determine the onset of decomposition.[8]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 3. epublications.marquette.edu [epublications.marquette.edu]

- 4. Thermal Conductivities of Crosslinked Polyisoprene and Polybutadiene from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silanes for Crosslinking [evonik.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mechanically Sensitive Polydiacetylene Langmuir Films: Structure, Properties and Applications [escholarship.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: 2,7-Nonadiyne as a Versatile Crosslinking Agent for Advanced Polymer Networks

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2,7-nonadiyne as a crosslinking agent for creating advanced polymer networks. While direct literature on this compound for this specific application is emerging, its bifunctional alkyne nature presents a versatile platform for various crosslinking strategies. This document outlines the fundamental principles, potential applications, and detailed hypothetical protocols for utilizing this compound to fabricate crosslinked polymers with tunable properties for applications in research, materials science, and drug delivery.

Introduction to this compound as a Crosslinking Agent

This compound is a linear C9 hydrocarbon featuring terminal alkyne groups. This symmetrical structure allows it to act as a bifunctional crosslinker, capable of reacting with polymer chains containing suitable functional groups or with other this compound molecules to form a three-dimensional polymer network. The reactivity of the terminal alkynes can be harnessed through several established chemical pathways, offering a versatile approach to polymer modification and the creation of novel biomaterials.

Key Potential Advantages:

-

Versatility in Crosslinking Chemistry: The terminal alkyne groups can participate in a variety of reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted alkyne-azide cycloaddition (SPAAC), thiol-yne radical reactions, and Glaser-Hay coupling. This allows for the crosslinking of a wide range of polymer backbones under different reaction conditions.

-

Tunable Network Properties: The crosslinking density, and consequently the mechanical and thermal properties of the resulting polymer network, can be precisely controlled by adjusting the stoichiometry of this compound.[1]

-

Biocompatibility of Resulting Linkages: Certain crosslinking chemistries, such as "click" reactions, are known for their high efficiency and the formation of stable, biocompatible linkages, making them suitable for biomedical applications.[2]

Potential Crosslinking Chemistries Involving this compound

The terminal alkyne functionalities of this compound open up several avenues for polymer crosslinking. The choice of a specific chemical pathway will depend on the polymer to be crosslinked, the desired network properties, and the required reaction conditions (e.g., presence of catalysts, UV initiation).

2.1. Azide-Alkyne "Click" Chemistry

This approach requires the polymer backbone to be functionalized with azide (B81097) groups. This compound can then be used to link these polymer chains together.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage. It is typically carried out in the presence of a copper(I) catalyst.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that is advantageous for biological applications where copper toxicity is a concern. It would, however, require a strained diyne, which this compound is not. Therefore, this application note will focus on CuAAC.

2.2. Thiol-Yne Radical Chemistry

Polymers bearing thiol (sulfhydryl) groups can be crosslinked with this compound via a radical-mediated addition reaction. This reaction can be initiated by UV light in the presence of a photoinitiator or by thermal initiation. Each alkyne group can potentially react with two thiol groups, leading to a highly crosslinked network.[3][4]

2.3. Glaser-Hay Coupling

This oxidative coupling of terminal alkynes can be used to polymerize this compound itself or to crosslink polymers with terminal alkyne functionalities. The reaction is typically catalyzed by a copper salt in the presence of an amine base and an oxidant (often oxygen from the air).[5][6]

2.4. Cyclotrimerization

Three alkyne groups can undergo a [2+2+2] cycloaddition to form a benzene (B151609) ring. When a diyne such as this compound is used, this can lead to the formation of a highly crosslinked, aromatic network. This reaction is often catalyzed by transition metals like cobalt or tantalum.[7][8][9]

Experimental Protocols

The following are detailed, hypothetical protocols for crosslinking polymers using this compound based on established alkyne chemistries. Researchers should adapt these protocols based on their specific polymer and experimental setup.

Protocol 1: Crosslinking of Azide-Functionalized Poly(ethylene glycol) (PEG-N₃) using this compound via CuAAC

This protocol describes the formation of a hydrogel by crosslinking azide-terminated PEG with this compound.

Materials:

-

Azide-functionalized PEG (PEG-(N₃)₂, MW 3400 g/mol )

-

This compound

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

Procedure:

-

Prepare Stock Solutions:

-

Dissolve PEG-(N₃)₂ in PBS to a final concentration of 10% (w/v).

-

Prepare a 100 mM stock solution of this compound in a 1:1 mixture of water and a suitable organic solvent like DMSO.

-

Prepare a 100 mM aqueous stock solution of CuSO₄·5H₂O.

-

Prepare a 200 mM aqueous stock solution of sodium ascorbate. This solution should be made fresh.

-

-

Crosslinking Reaction:

-

In a suitable reaction vessel, add the PEG-(N₃)₂ solution.

-

Add the this compound stock solution to achieve the desired stoichiometric ratio of alkyne to azide groups (e.g., 1:2 for a fully crosslinked network). Mix thoroughly.

-

Add the CuSO₄·5H₂O stock solution to a final concentration of 1 mM.

-

Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.

-

Gently mix the solution and allow it to stand at room temperature. Gelation should occur within minutes to an hour.

-

-

Purification and Characterization:

-

The resulting hydrogel can be purified by swelling in deionized water for 24-48 hours, with periodic water changes, to remove unreacted reagents and catalyst.

-

The swelling ratio, mechanical properties (e.g., compressive modulus), and network structure can be characterized using standard techniques.

-

Quantitative Data Summary (Hypothetical):

| Parameter | Value |

| PEG-(N₃)₂ Molecular Weight | 3400 g/mol |

| This compound Concentration | 50 mM (in final mixture) |

| [Azide]:[Alkyne] Ratio | 2:1 |

| Copper(II) Sulfate | 1 mM |

| Sodium Ascorbate | 5 mM |

| Gelation Time | ~15 minutes |

| Swelling Ratio in PBS | ~15 |

| Compressive Modulus | ~50 kPa |

Protocol 2: UV-Initiated Thiol-Yne Crosslinking of Thiol-Functionalized Poly(vinyl alcohol) (PVA-SH) with this compound

This protocol describes the formation of a crosslinked PVA film.

Materials:

-

Thiol-functionalized Poly(vinyl alcohol) (PVA-SH)

-

This compound

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

-

Suitable solvent for PVA-SH (e.g., water or DMSO)

Procedure:

-

Prepare Polymer Solution:

-

Dissolve PVA-SH in the chosen solvent to a concentration of 10% (w/v).

-

Dissolve the photoinitiator (DMPA) in the polymer solution to a concentration of 1% (w/w) relative to the polymer.

-

-

Addition of Crosslinker:

-

Add this compound to the polymer solution. The amount should be calculated to achieve the desired thiol to alkyne molar ratio (e.g., 2:1). Ensure complete mixing.

-

-

Film Casting and Curing:

-

Cast the solution onto a suitable substrate (e.g., a glass slide or a petri dish) to form a thin film of the desired thickness.

-

Place the cast film in a UV curing chamber.

-

Expose the film to UV radiation (e.g., 365 nm) for a sufficient time to achieve complete crosslinking (e.g., 5-15 minutes). The optimal exposure time should be determined experimentally.

-

-

Post-Curing and Characterization:

-

After curing, the film can be peeled from the substrate.

-

The crosslinked film can be washed with a suitable solvent to remove any unreacted components.

-

Characterize the film for its mechanical properties (tensile strength, elongation at break), thermal properties (glass transition temperature), and degree of crosslinking (e.g., by swelling studies).

-

Quantitative Data Summary (Hypothetical):

| Parameter | Value |

| PVA-SH Concentration | 10% (w/v) |

| [Thiol]:[Alkyne] Ratio | 2:1 |

| Photoinitiator (DMPA) | 1% (w/w) |

| UV Wavelength | 365 nm |

| UV Exposure Time | 10 minutes |

| Tensile Strength | ~5 MPa |

| Glass Transition Temperature (Tg) | Increase of ~15 °C compared to uncrosslinked PVA-SH |

Visualizations

Experimental Workflow for CuAAC Crosslinking

Caption: Workflow for hydrogel formation via CuAAC.

Signaling Pathway Analogy for Drug Release from a Crosslinked Matrix

This diagram illustrates the concept of stimulus-responsive drug release from a polymer matrix crosslinked with a cleavable linker (hypothetically derived from a modified this compound).

Caption: Stimulus-responsive drug release mechanism.

Logical Relationship of Crosslinking Methods

This diagram shows the relationship between this compound and the potential crosslinking chemistries.

Caption: Crosslinking options for this compound.

References

- 1. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Glaser coupling - Wikipedia [en.wikipedia.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Homo- and Copolycyclotrimerization of Aromatic Internal Diynes Catalyzed with Co2 (CO)8 : A Facile Route to Microporous Photoluminescent Polyphenylenes with Hyperbranched or Crosslinked Architecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]